molecular formula C17H17N7O B13868975 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide

Katalognummer: B13868975
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: LGAMPPSYXHWVLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, pyrazole derivatives, and pyrimidine carboxylic acid. Common synthetic routes may involve:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the cyclopropylamino and pyrazol-1-ylanilino groups through nucleophilic substitution or coupling reactions.

    Amidation: Formation of the carboxamide group through reactions with amines or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

    Hydrolysis: Breakdown of the carboxamide group under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyrimidine derivatives: Compounds with the pyrimidine core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C17H17N7O

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-(cyclopropylamino)-2-(4-pyrazol-1-ylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C17H17N7O/c18-15(25)14-10-19-17(23-16(14)21-11-2-3-11)22-12-4-6-13(7-5-12)24-9-1-8-20-24/h1,4-11H,2-3H2,(H2,18,25)(H2,19,21,22,23)

InChI-Schlüssel

LGAMPPSYXHWVLG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)N4C=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.